molecular formula C11H10BrN3O2S B2710071 N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide CAS No. 767342-42-7

N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide

Cat. No. B2710071
CAS RN: 767342-42-7
M. Wt: 328.18
InChI Key: YFYZLFQXQXISAJ-UHFFFAOYSA-N
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Description

“N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide” is a chemical compound that likely contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . Pyrazine derivatives have been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .


Synthesis Analysis

While specific synthesis methods for “N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide” were not found, pyrrolopyrazine derivatives, which also contain a pyrazine ring, can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide” likely includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

Research has explored the antibacterial potential of N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide and its derivatives, particularly in the context of inflammatory diseases. A study by Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, showing good inhibitory activity against various Gram-positive and Gram-negative bacterial strains. These compounds also displayed decent inhibition against the lipoxygenase enzyme, suggesting their utility in treating inflammatory ailments (Abbasi et al., 2017).

Anticancer Properties

The compound has been investigated for its potential anticancer properties. Zhang et al. (2010) described the synthesis and anticancer property of a related compound, highlighting its potential for cancer treatment. Similarly, Gul et al. (2018) synthesized new dibenzensulfonamides with significant anticancer effects, inducing apoptosis and autophagy in cancer cells, and inhibiting carbonic anhydrase in certain isoenzymes (Zhang et al., 2010); (Gul et al., 2018).

HIV-1 Infection Prevention

Cheng De-ju (2015) reported that methylbenzenesulfonamide derivatives, which include compounds related to N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide, show promise as targeting preparations in preventing human HIV-1 infection (Cheng De-ju, 2015).

Neurogenesis

Compounds structurally similar to N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide have been shown to induce neurogenesis. Jae-Yeon Shin et al. (2015) found that a derivative increased neurogenesis in rat neural stem cells, suggesting potential applications in neurodegenerative diseases (Jae-Yeon Shin et al., 2015).

Anticholinesterase and Antioxidant Activities

The compound has been evaluated for its anticholinesterase and antioxidant activities. M. Mphahlele et al. (2021) synthesized derivatives and tested them for inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as antioxidant effects through various assays (M. Mphahlele et al., 2021).

properties

IUPAC Name

N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2S/c1-8-2-4-9(5-3-8)18(16,17)15-11-7-13-10(12)6-14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYZLFQXQXISAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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